molecular formula C20H24N4O2 B2783532 N-cyclopropyl-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2415531-06-3

N-cyclopropyl-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2783532
CAS No.: 2415531-06-3
M. Wt: 352.438
InChI Key: RPXVEFSMURPCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a pyrimidinyl moiety, which is further connected to a piperidinyl group. The methanone group is linked to a methoxyphenyl ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Pyrimidinyl Group Synthesis: Pyrimidine derivatives can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds.

    Piperidinyl Group Attachment: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Methanone Formation: The methanone group can be introduced via Friedel-Crafts acylation reactions.

    Final Coupling: The final step involves coupling the methoxyphenyl group with the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidinyl groups.

    Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.

    Substitution: The aromatic methoxyphenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation: Formation of ketones, carboxylic acids, or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyclopropyl and pyrimidinyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • 4,4’-Difluorobenzophenone

Uniqueness

Compared to similar compounds, N-cyclopropyl-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-26-18-6-2-15(3-7-18)20(25)23-12-9-17(10-13-23)24(16-4-5-16)19-8-11-21-14-22-19/h2-3,6-8,11,14,16-17H,4-5,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXVEFSMURPCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.